Cas no 1794760-42-1 (6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride)

6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6,7,8,9-Tetrahydro-
- 6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride
-
6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | T293720-25mg |
6,7,8,9-Tetrahydro- |
1794760-42-1 | 25mg |
¥13440.00 | 2023-09-15 | ||
TRC | T293720-25mg |
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride |
1794760-42-1 | 25mg |
$1533.00 | 2023-05-17 | ||
TRC | T293720-2.5mg |
6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride |
1794760-42-1 | 2.5mg |
$196.00 | 2023-05-17 | ||
AN HUI ZE SHENG Technology Co., Ltd. | T293720-2.5mg |
6,7,8,9-Tetrahydro- |
1794760-42-1 | 2.5mg |
¥1680.00 | 2023-09-15 |
6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochlorideに関する追加情報
Introduction to 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride (CAS No. 1794760-42-1)
6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride,CAS No. 1794760-42-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic derivative has garnered considerable attention due to its unique structural properties and potential biological activities. The compound belongs to the imidazohisoquinoline class, which is known for its involvement in various pharmacological mechanisms. Its hydrochloride salt form enhances solubility and stability, making it a valuable candidate for further investigation in drug development.
The chemical structure of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride features a fused ring system consisting of an imidazole ring and a partially hydrogenated isoquinoline moiety. This configuration contributes to its complex electronic and steric properties, which are critical for interactions with biological targets. The presence of nitrogen atoms in both the imidazole and isoquinoline rings allows for multiple hydrogen bonding opportunities and coordination capabilities with metal ions or other biomolecules.
In recent years, there has been growing interest in imidazohisoquinoline derivatives as potential therapeutic agents. Studies have demonstrated that this class of compounds exhibits diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific scaffold of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.
One of the most compelling aspects of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. Preclinical studies have shown that derivatives of imidazohisoquinoline can selectively inhibit certain kinases by binding to their active sites. This inhibitory activity could translate into therapeutic benefits for patients suffering from kinase-driven disorders.
Furthermore, the compound has shown promise in preclinical models as a modulator of microtubule dynamics. Microtubules are essential components of the cell cytoskeleton and are involved in processes such as cell division and intracellular transport. By interacting with microtubule-associated proteins or tubulin itself, 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride may disrupt cancer cell proliferation by inhibiting microtubule assembly or stability.
The hydrochloride salt form of this compound enhances its bioavailability and pharmacokinetic profile. The chloride ion not only improves solubility but also facilitates absorption through renal excretion pathways. This makes 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride a more practical candidate for clinical development compared to its free base form.
Recent advances in computational chemistry have enabled more efficient virtual screening of novel drug candidates. Molecular docking simulations have been performed using 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride as a lead compound to identify potential binding pockets on target proteins. These simulations have provided valuable insights into the compound's interactions with enzymes such as tyrosine kinases and serine/threonine kinases.
The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the necessary substituents. Advances in catalytic methods have improved the efficiency of these synthetic processes while minimizing waste generation.
In conclusion, 6,7,8,9-Tetrahydro-1H-imidazo[4,5-hisoquinoline Hydrochloride (CAS No. 1794760-42-1) represents a promising area of research in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further exploration in drug development programs targeting various diseases.
1794760-42-1 (6,7,8,9-Tetrahydro-1H-imidazo4,5-hisoquinoline Hydrochloride) Related Products
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)




